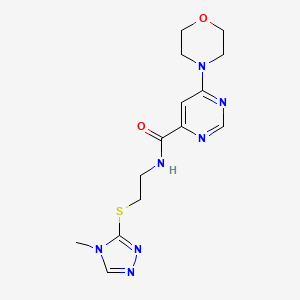
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-morpholinopyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H19N7O2S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound contains a 1,2,4-triazole ring, which is a type of azole. Azoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane .
Mode of Action
By inhibiting the enzyme, the compound could disrupt the production of ergosterol, leading to alterations in the cell membrane that result in increased membrane permeability and impaired function .
Biochemical Pathways
The primary pathway affected would be the ergosterol biosynthesis pathway. Downstream effects could include disruption of cell growth and replication due to the altered cell membrane .
Result of Action
The ultimate effect at the cellular level would likely be cell death due to the inability to maintain essential functions with a compromised cell membrane .
Biologische Aktivität
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-morpholinopyrimidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on recent research findings.
1. Chemical Structure and Properties
The molecular formula for this compound is C15H19N5O2S. It features a triazole moiety which is known for its diverse biological activities.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from precursors containing triazole and morpholine groups. The general synthetic route includes:
- Formation of Triazole Derivative : The initial step involves the reaction of 4-methyl-4H-1,2,4-triazole with a suitable thiol to form the thioether.
- Coupling Reaction : The thioether is then reacted with morpholine derivatives to yield the final product.
3.1 Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
3.2 Anticancer Activity
The potential anticancer properties of triazole derivatives have been explored extensively:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
3.3 Anti-inflammatory and Analgesic Effects
Triazoles have also been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases:
- Case Study : A recent study demonstrated that a related triazole compound significantly reduced inflammation in animal models .
4. Research Findings
Recent studies have highlighted the versatility of triazole-containing compounds in medicinal chemistry:
- Antiviral Activity : Some derivatives have shown promise as antiviral agents targeting specific viral enzymes.
- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects against neurodegenerative diseases.
5. Conclusion
This compound exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Continued research into its mechanisms and therapeutic applications is warranted to fully understand its potential in drug development.
Eigenschaften
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2S/c1-20-10-18-19-14(20)24-7-2-15-13(22)11-8-12(17-9-16-11)21-3-5-23-6-4-21/h8-10H,2-7H2,1H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWKXRNGXFGYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













